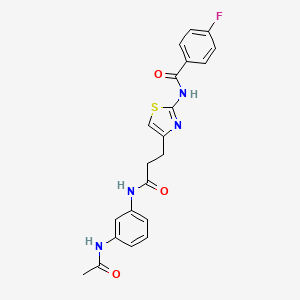

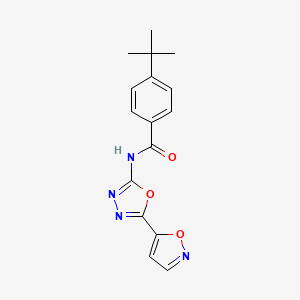

N-(4-(3-((3-acetamidophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(4-(3-((3-acetamidophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide” is a complex organic molecule that contains several functional groups, including an acetamido group, a thiazole ring, and a fluorobenzamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of a thiazole ring, a common feature in many biologically active compounds, could confer interesting chemical properties to this molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, the presence of a fluorine atom could make this compound relatively electronegative, while the presence of an amide group could allow for hydrogen bonding .Applications De Recherche Scientifique

Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells

Benzothiazole derivatives, including our compound of interest, have demonstrated promising antiproliferative effects in cancer cells. Researchers synthesized a library of phenylacetamide derivatives containing the benzothiazole nucleus and tested them in paraganglioma and pancreatic cancer cell lines . Notably, derivative 4l exhibited a marked reduction in cell viability at low micromolar concentrations. Moreover, when combined with gemcitabine (a common chemotherapy drug), derivative 4l showed enhanced and synergistic effects on pancreatic cancer cell viability. This suggests its potential for clinical translation.

Target Prediction Analysis

Computational tools were employed to predict potential targets for derivative 4l. Among the identified candidates were cannabinoid receptors and sentrin-specific proteases, which may contribute to the observed antiproliferative activity . Understanding these targets can guide further investigations and drug development.

Structure–Activity Relationship Studies

Researchers have explored the relationship between the compound’s structure and its antiproliferative effects. By modifying specific functional groups, they aim to optimize its activity while maintaining selectivity against cancer cells .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[4-[3-(3-acetamidoanilino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O3S/c1-13(27)23-16-3-2-4-17(11-16)24-19(28)10-9-18-12-30-21(25-18)26-20(29)14-5-7-15(22)8-6-14/h2-8,11-12H,9-10H2,1H3,(H,23,27)(H,24,28)(H,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDLVMOJISCNCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

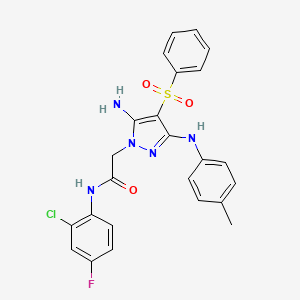

![5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3020754.png)

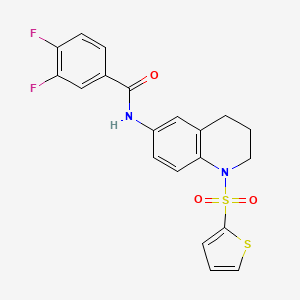

![7-chloro-N-(3,4-dimethoxyphenyl)-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3020757.png)

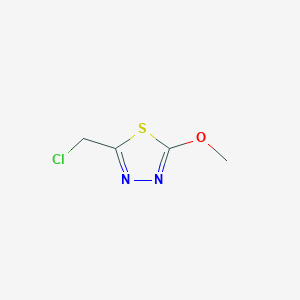

![1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3020761.png)

![3-[(2S,4S)-1-(2-Chloroacetyl)-4-methoxypyrrolidin-2-yl]-4-ethyl-1H-1,2,4-triazol-5-one](/img/structure/B3020763.png)

![4-butyryl-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B3020766.png)

![1-benzyl-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3020771.png)

![(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-(2,6-dichlorophenyl)prop-2-en-1-one](/img/structure/B3020777.png)